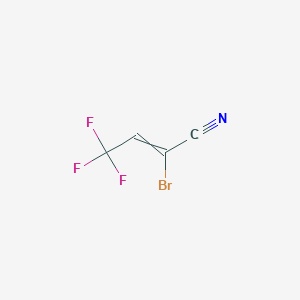
2-Bromo-4,4,4-trifluoro-2-butenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4,4-trifluoro-2-butenenitrile typically involves multi-step reactions. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,4,4-trifluoro-2-butenenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Palladium or copper catalysts are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine derivatives, while addition reactions can yield more complex organic compounds .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,4,4-trifluoro-2-butenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies, particularly in proteomics research.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,4,4-trifluoro-2-butenenitrile involves its interaction with molecular targets through its reactive bromine and nitrile groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures . The specific pathways and targets depend on the context of its use, such as in biochemical assays or synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but with a benzene ring instead of a butene backbone.
4-Bromo-1,1,2-trifluoro-1-butene: Another related compound with slight variations in the fluorine and bromine positions.
Uniqueness
2-Bromo-4,4,4-trifluoro-2-butenenitrile is unique due to its specific combination of bromine, fluorine, and nitrile groups, which confer distinct reactivity and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C4HBrF3N |
|---|---|
Molekulargewicht |
199.96 g/mol |
IUPAC-Name |
2-bromo-4,4,4-trifluorobut-2-enenitrile |
InChI |
InChI=1S/C4HBrF3N/c5-3(2-9)1-4(6,7)8/h1H |
InChI-Schlüssel |
SIUGKXQZOZLYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C#N)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B12443080.png)
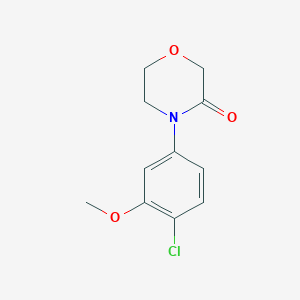
![2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile](/img/structure/B12443090.png)
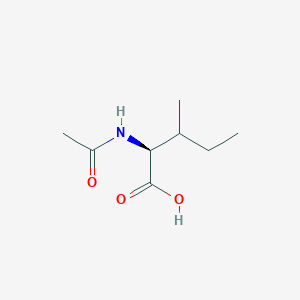


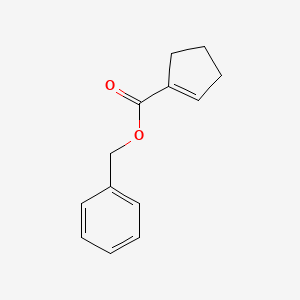
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
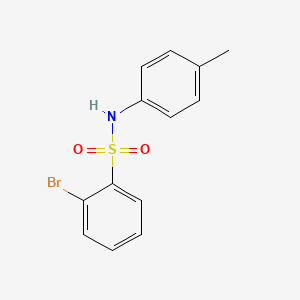
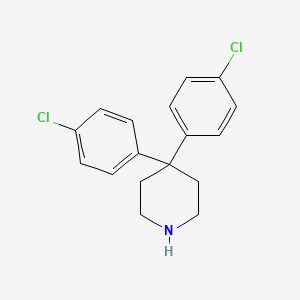
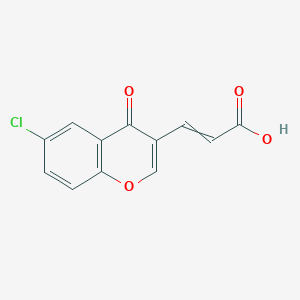


![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
